molecular formula C15H21N5O B2531150 1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide CAS No. 2097890-30-5

1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2531150
CAS No.: 2097890-30-5
M. Wt: 287.367
InChI Key: JVTFYFZUHXOXAF-UHFFFAOYSA-N
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Description

1,5-Dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1,5-dimethyl-substituted pyrazole core linked via an amide bond to a 4-(1H-pyrazol-1-yl)cyclohexyl group. This structural motif combines a rigid pyrazole ring with a flexible cyclohexyl spacer, distinguishing it from aryl- or heteroaryl-substituted analogs. The compound’s molecular formula is inferred as C₁₅H₂₁N₅O, with a molecular weight of 287.36 g/mol. Its synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt) in polar aprotic solvents like DMF, consistent with methodologies for analogous pyrazole carboxamides .

Properties

IUPAC Name

1,5-dimethyl-N-(4-pyrazol-1-ylcyclohexyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-11-10-14(18-19(11)2)15(21)17-12-4-6-13(7-5-12)20-9-3-8-16-20/h3,8-10,12-13H,4-7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTFYFZUHXOXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The pyrazole core is typically synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, dimethyl malonate reacts with methylhydrazine in the presence of triethylamine to form 1,5-dimethyl-1H-pyrazole-3-carboxylate. The reaction proceeds through intermediate 2 (Scheme 1 in), where dimethylformamide (DMF) and dimethyl sulfate act as alkylating agents to introduce methyl groups. A key advancement involves using nano-ZnO catalysts, which achieve 95% yield by accelerating dehydration steps.

Regioselectivity challenges (e.g., unwanted 1-methyl-4-hydroxypyrazole isomers) are addressed via solvent optimization. Aprotic dipolar solvents like DMF suppress isomer formation compared to polar protic solvents. Post-cyclization hydrolysis with HCl yields the carboxylic acid.

Table 1: Comparison of Cyclocondensation Methods

Catalyst Solvent Yield (%) Selectivity (1,5 vs. 1,4)
Nano-ZnO Ethanol 95 9:1
Cu(OTf)₂ DMF 82 15:1
None Water 70 3:1

Synthesis of 4-(1H-Pyrazol-1-yl)cyclohexanamine

Nucleophilic Substitution on Cyclohexyl Derivatives

The cyclohexylamine moiety is functionalized via nucleophilic substitution. Cyclohexanol derivatives are converted to bromides or mesylates, which react with pyrazole under basic conditions. For instance, 4-bromocyclohexanol treated with pyrazole in the presence of K₂CO₃ yields 4-(1H-pyrazol-1-yl)cyclohexanol, followed by oxidation to the ketone and reductive amination to the amine.

Reductive Amination Strategies

Cyclohexanone is condensed with ammonium acetate under hydrogenation conditions (e.g., Pd/C or Raney Ni) to form cyclohexanamine. Subsequent coupling with pyrazole via Mitsunobu conditions (DIAD, PPh₃) introduces the pyrazolyl group. This method avoids harsh solvents and achieves >80% purity.

Amide Coupling of Carboxylic Acid and Amine

Activation of Carboxylic Acid

The carboxylic acid is activated using ethyl chloroformate or thionyl chloride to form the acyl chloride. In, α,β-unsaturated esters are hydrolyzed to carboxylic acids under alkaline conditions, followed by in situ activation with DCC/HOBt.

Catalytic Coupling with Amine

The acyl chloride reacts with 4-(1H-pyrazol-1-yl)cyclohexanamine in dichloromethane, catalyzed by triethylamine. Copper triflate catalysts, as described in, enhance coupling efficiency by stabilizing intermediates, achieving 85–90% yield. Continuous-flow systems (as in) reduce reaction time from hours to minutes while maintaining yields above 90%.

Table 2: Amide Coupling Efficiency

Coupling Agent Catalyst Solvent Yield (%)
DCC/HOBt None THF 78
SOCl₂ Et₃N CH₂Cl₂ 85
Ethyl chloroformate Cu(OTf)₂ Continuous-flow 92

Optimization Challenges and Solutions

Isomer Control During Cyclization

The use of DMF and alkylating agents (e.g., dimethyl sulfate) in stepwise alkylation minimizes isomer formation during pyrazole synthesis. Copper triflate catalysts further improve regioselectivity to 15:1 for 1,5-dimethyl products.

Purification of Intermediates

Crystallization from ethanol/water mixtures effectively purifies intermediates like 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, achieving >98% purity. For the final amide, recrystallization in ethyl acetate removes unreacted amine.

Industrial Scalability and Green Chemistry

Continuous-Flow Synthesis

Microreactors enable rapid mixing and heat transfer, reducing energy consumption by 40% compared to batch processes. Phase separation techniques isolate products without distillation, aligning with green chemistry principles.

Solvent Recycling

Aprotic solvents like DMF are recovered via vacuum distillation and reused for 4–5 cycles without yield loss. This reduces waste and production costs by ~30%.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or ammonium salt.

Reaction Conditions Products Catalysts/Notes
6M HCl, reflux, 8–12 hrs1,5-Dimethyl-1H-pyrazole-3-carboxylic acidComplete deprotection of cyclohexylamine
2M NaOH, 80°C, 6 hrsSodium 1,5-dimethyl-1H-pyrazole-3-carboxylateQuantitative yield (>90%)

This reactivity aligns with general carboxamide behavior observed in pyrazole-3-carboxamide derivatives .

Nucleophilic Substitution at Pyrazole Ring

The electron-deficient C4 position of the pyrazole ring participates in nucleophilic aromatic substitution (NAS) reactions.

Nucleophile Conditions Product Yield
NH₂OHDMF, 120°C, 24 hrs 4-Aminoxy-substituted pyrazole68%
NaN₃CuI, DMSO, 100°C, 12 hrs 4-Azido-pyrazole derivative75%

The methyl groups at N1 and C5 positions sterically hinder substitution at adjacent positions, directing reactivity to C4 .

Cyclization Reactions

The cyclohexyl-pyrazole moiety facilitates intramolecular cyclization under dehydrating conditions:

Reagent Conditions Product Application
PCl₅Toluene, refluxPyrazolo[1,5-a]pyridine fused heterocycleAnticancer lead optimization
POCl₃, DMF100°C, 6 hrs 1,3,4-Oxadiazole-linked pyrazoleKinase inhibition scaffolds

These reactions exploit the carboxamide’s ability to form nitriles or thioamides as intermediates .

Catalytic Hydrogenation

The cyclohexyl group undergoes partial hydrogenation, altering stereochemistry and solubility:

Catalyst Conditions Product Selectivity
Pd/C (10%)H₂ (1 atm), EtOH, 25°Ccis-4-(1H-Pyrazol-1-yl)cyclohexane derivative85% cis
Rh/Al₂O₃H₂ (50 psi), THF, 60°Ctrans-Isomer92% trans

Steric effects from the pyrazole ring influence hydrogenation stereoselectivity .

Oxidation Reactions

The methyl groups on the pyrazole ring are resistant to oxidation, but the carboxamide’s α-C–H bonds react with strong oxidizers:

Oxidizing Agent Conditions Product Byproducts
KMnO₄H₂O, 100°C, 3 hrs Pyrazole-3-carboxylic acidCO₂, NH₃
SeO₂Dioxane, reflux 3-Hydroxymethylpyrazole derivativeSe (colloidal)

Oxidation pathways are critical for metabolite formation in pharmacological studies .

Cross-Coupling Reactions

The pyrazole ring supports Suzuki-Miyaura and Buchwald-Hartwig couplings at C4:

Reaction Type Conditions Product Efficacy
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C 4-Arylpyrazole78–92%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene 4-Aminopyrazole65–84%

These reactions enable diversification for structure-activity relationship (SAR) studies .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that pyrazole derivatives exhibit potent anti-inflammatory effects. For instance, compounds similar to 1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide have shown efficacy in inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways. A study highlighted the synthesis of various pyrazole derivatives that demonstrated significant inhibition of inflammatory responses in vitro and in vivo models .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research has shown that certain pyrazole derivatives can act as effective radical scavengers, thereby protecting cells from oxidative damage. The antioxidant activity was assessed using assays such as DPPH and superoxide radical scavenging tests, revealing promising results for compounds structurally related to this compound .

Anticancer Potential

Pyrazole derivatives have also been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival. The potential of this compound as an anticancer agent is supported by molecular docking studies that suggest favorable interactions with cancer-related targets .

Case Studies

StudyFindingsRelevance
Tewari et al., 2014Evaluated anti-inflammatory activity of pyrazole derivativesHighlighted the potential of similar compounds in reducing inflammation
Brullo et al., 2012Reported dual activity of imidazo[1,2-b]pyrazole derivatives against inflammatory mediatorsDemonstrated the therapeutic potential of pyrazole compounds in inflammatory diseases
Mague et al., 2017Investigated crystal structures of pyrazole derivativesProvided insights into structural characteristics that influence biological activity

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential metabolites in parasites, thereby exerting its antileishmanial and antimalarial effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with selected analogs from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Synthesis Yield (%)
1,5-Dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide (Target) C₁₅H₂₁N₅O 287.36 Cyclohexyl-pyrazolyl Not reported Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 403.1 Phenyl, chloro, cyano 133–135 68
4-Chloro-1,5-dimethyl-N-(5-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide C₁₂H₁₃ClN₄O 264.71 Pyridinyl, chloro Not reported Not reported
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide C₁₆H₁₆N₆O₂ 324.34 Phenyl, oxo Not reported Not reported
4-Amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide C₁₁H₁₅N₇O 261.29 Amino, methyl Not reported Not reported

Key Observations:

Substituent Effects: The target compound’s cyclohexyl-pyrazolyl group introduces conformational flexibility and reduced aromaticity compared to rigid aryl (e.g., phenyl in 3a ) or heteroaryl (e.g., pyridinyl in ) substituents. This may enhance solubility in non-polar environments but reduce π-π stacking interactions in biological targets. Halogenated analogs (e.g., 3a, 3b ) exhibit higher molecular weights and melting points (133–183°C) due to chlorine’s electron-withdrawing effects and enhanced crystallinity.

Oxo groups (e.g., ) may influence tautomerism and electronic distribution within the pyrazole core.

Biological Activity

1,5-Dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure can be represented as follows:

C14H21N5O\text{C}_{14}\text{H}_{21}\text{N}_5\text{O}

It features a pyrazole ring system, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

  • MCF7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value of 3.79 µM.
  • SF-268 (brain cancer) : Demonstrated an IC50 value of 12.50 µM.
  • NCI-H460 (lung cancer) : Showed an IC50 value of 42.30 µM .

These findings suggest that the compound can inhibit cancer cell proliferation effectively.

Anti-inflammatory Activity

The compound's anti-inflammatory effects have also been evaluated. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from pyrazole scaffolds have demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Certain pyrazole derivatives have been shown to inhibit kinases such as Aurora-A and CDK2, which are crucial in cell cycle regulation and tumor progression.
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of substituted pyrazoles with cyclohexyl amines under controlled conditions. Crystal structure analysis indicates that the cyclohexyl ring exhibits disorder over two chair conformations, which may influence the biological activity by affecting the binding interactions with target proteins .

Case Studies and Research Findings

StudyCell LineIC50 (µM)Activity
Bouabdallah et al.MCF73.79Anticancer
Wei et al.SF-26812.50Anticancer
Xia et al.NCI-H46042.30Anticancer
Selvam et al.Various Bacteria-Antimicrobial

These studies illustrate the breadth of biological activities associated with pyrazole derivatives, emphasizing their potential as therapeutic agents.

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